molecular formula C21H24ClN7O B12143565 N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B12143565
M. Wt: 425.9 g/mol
InChI Key: ALNCGWKUGGPALU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperazine moiety, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Final Assembly: The final compound is assembled by linking the substituted triazine ring with the piperazine moiety through a series of condensation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazine ring or the piperazine moiety, resulting in the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed under appropriate conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced triazine or piperazine derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.

    Material Science: It is used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Biology and Medicine:

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.

    Electronics: It is employed in the fabrication of electronic components, including semiconductors and sensors.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction cascades and metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it versatile in various applications. Its structural complexity also provides opportunities for further modification and optimization in research and industrial settings.

Properties

Molecular Formula

C21H24ClN7O

Molecular Weight

425.9 g/mol

IUPAC Name

2-N-(3-chlorophenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H24ClN7O/c1-30-18-7-5-17(6-8-18)29-11-9-28(10-12-29)14-19-25-20(23)27-21(26-19)24-16-4-2-3-15(22)13-16/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27)

InChI Key

ALNCGWKUGGPALU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC(=CC=C4)Cl)N

Origin of Product

United States

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